3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)

Description

Introduction and Fundamental Characteristics

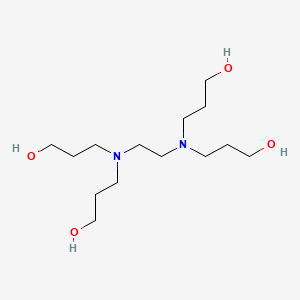

The compound 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) represents a class of polyhydroxyalkylated ethylenediamines, characterized by the presence of four hydroxypropyl substituents attached to a central ethylenediamine core. This molecular architecture imparts unique physicochemical properties, including high hydrophilicity, multiple hydrogen bonding sites, and versatile reactivity, making it valuable in a range of industrial and research applications. The compound is typically encountered as a colorless to pale yellow viscous liquid at room temperature, with high solubility in water and polar organic solvents. Its chemical stability, combined with its ability to function as a chelating agent and cross-linker, underpins its utility in polymer chemistry, catalysis, and materials science.

The following sections provide an exhaustive account of the compound’s nomenclature, historical context, molecular details, and commercial synonyms, supported by data tables and research findings.

Nomenclature and Chemical Identifiers

The systematic naming of 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) adheres to the conventions of the International Union of Pure and Applied Chemistry (IUPAC), reflecting the compound’s structural features and functional groups. The compound’s name indicates the presence of four propan-1-ol groups (hydroxypropyl moieties) attached via nitrogen atoms (azanetriyl linkages) to an ethane-1,2-diyl core, itself derived from ethylenediamine.

The most widely recognized chemical identifiers for this compound are summarized in the following table, consolidating data from multiple authoritative chemical databases:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) |

| Alternative IUPAC Name | 3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |

| CAS Registry Number | 5261-23-4 |

| Molecular Formula | C₁₄H₃₂N₂O₄ |

| Molecular Weight | 292.41 g/mol |

| InChI | InChI=1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 |

| InChIKey | ORAJHYSVXOYBCP-UHFFFAOYSA-N |

| SMILES | C(CN(CCCO)CCN(CCCO)CCCO)CO |

| PubChem CID | 332247 |

| MDL Number | MFCD23135560 |

The compound’s structure is often depicted in both two-dimensional and three-dimensional formats, with the InChI and SMILES notations providing machine-readable representations for cheminformatics applications. The CAS Registry Number 5261-23-4 is universally recognized as the primary identifier for procurement, regulatory, and research purposes.

Historical Development and Industrial Evolution

The origins of 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) can be traced to mid-twentieth century advances in amine alkylation and polyhydroxyalkylamine chemistry. The compound is structurally related to ethylenediamine, a key industrial chemical first produced in the late nineteenth century and subsequently used as a precursor for a wide array of derivatives, including chelating agents, surfactants, and polymer additives. The development of hydroxyalkylation techniques, particularly the reaction of ethylenediamine with alkylene oxides such as propylene oxide, enabled the synthesis of tetrahydroxypropylated derivatives, including the title compound.

The industrial evolution of this compound is closely linked to the expansion of polymer chemistry and the demand for multifunctional amine-based additives. Early patents and technical literature from the 1950s and 1960s describe the use of propylene oxide in the controlled alkylation of ethylenediamine, yielding tetrahydroxypropylated products with high selectivity. The compound’s ability to act as a cross-linker, plasticizer, and complexing agent led to its adoption in the manufacture of polyurethane foams, epoxy resins, and as a component in specialty coatings and adhesives.

Research findings indicate that the compound’s commercial production is now well-established, with annual output in the United States alone exceeding one million pounds in recent years. Its continued relevance is underscored by ongoing innovation in polymeric materials, biomedical devices, and specialty chemicals, where its unique combination of hydrophilicity and reactivity is exploited.

Molecular Structure and Stereochemical Considerations

A detailed understanding of the molecular structure of 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) is essential for appreciating its chemical behavior and functional versatility. The molecule consists of a central ethane-1,2-diyl unit (derived from ethylenediamine), to which four 3-hydroxypropyl groups are attached via nitrogen atoms. Each nitrogen atom in the ethylenediamine core is substituted with two 3-hydroxypropyl chains, resulting in a tetra-substituted, highly branched structure.

The following schematic represents the general connectivity:

$$

\text{HOC}3\text{H}6\text{N}(\text{C}2\text{H}4)\text{N}(\text{C}3\text{H}6\text{OH})_2

$$

A more precise depiction is given by the SMILES notation:

$$

\text{C(CN(CCCO)CCN(CCCO)CCCO)CO}

$$

The molecule’s four hydroxypropyl substituents are attached at the 3-positions, providing primary alcohol functionalities capable of hydrogen bonding and further chemical modification. The presence of two tertiary amine centers, each bearing two hydroxypropyl groups, imparts both basicity and nucleophilicity, which are important in its reactivity as a cross-linker and chelating agent.

Stereochemical Considerations

From a stereochemical perspective, the molecule is formally achiral, as all four hydroxypropyl substituents are identical and symmetrically arranged around the ethylenediamine core. However, the hydroxypropyl groups themselves can, in principle, exhibit conformational isomerism due to rotation around the carbon-nitrogen and carbon-carbon bonds. In practice, the compound is typically encountered as a mixture of rapidly interconverting conformers in solution, with no fixed stereochemistry at the nitrogen or carbon centers. No optical activity has been reported for this compound, consistent with its structural symmetry.

The molecular formula, C₁₄H₃₂N₂O₄, reflects the presence of fourteen carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms, corresponding to the ethylenediamine core and four hydroxypropyl substituents. The calculated molecular weight is 292.41 g/mol, as confirmed by multiple independent sources.

Properties

IUPAC Name |

3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAJHYSVXOYBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCO)CCN(CCCO)CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318290 | |

| Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-23-4 | |

| Record name | 5261-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Alkylation

- Reagents : Ethylenediamine (or its derivatives), propan-1-ol.

- Catalyst : Acid catalyst (e.g., hydrochloric acid).

- Conditions : Reflux under nitrogen atmosphere.

$$

\text{Ethylenediamine} + 4 \text{Propan-1-ol} \xrightarrow{\text{HCl}} \text{3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)}

$$

Yield and Purity : Typically yields around 70-85% purity after purification steps such as recrystallization or chromatography.

Method 2: Multi-Step Synthesis

This method involves the synthesis of intermediates that are subsequently reacted to form the final product.

-

- Start with ethylene glycol and form an azetidine derivative.

- React this intermediate with propan-1-ol in the presence of a base (e.g., sodium hydroxide).

-

- The azetidine derivative is then reacted with additional propanols to form the tetrakis structure.

Yield and Purity : This method can achieve higher yields (up to 90%) but may require more extensive purification due to intermediate byproducts.

Method 3: Microwave-Assisted Synthesis

Utilizing microwave technology enhances reaction rates and yields.

- Reagents : Ethylenediamine, propan-1-ol.

- Conditions : Microwave irradiation for a specified time at controlled temperatures.

- Reduced reaction times (minutes instead of hours).

- Higher yields due to better energy distribution.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Time Required | Advantages |

|---|---|---|---|---|

| Direct Alkylation | 70-85 | ~85 | Several hours | Simplicity; fewer steps |

| Multi-Step Synthesis | Up to 90 | Variable | Days | Higher yield; flexibility in product design |

| Microwave-Assisted | Up to 95 | ~90 | Minutes | Faster reactions; improved energy efficiency |

Applications

The synthesized compound has potential applications in:

Pharmaceuticals : As a building block for drug development due to its amine functionalities.

Materials Science : Used in the formulation of polymers and composites that require enhanced mechanical properties and thermal stability.

Chemical Reactions Analysis

3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential applications in drug formulation and delivery systems. Its multiple hydroxyl groups can enhance solubility and bioavailability of drugs, making it a suitable candidate for use in formulations targeting specific therapeutic areas such as:

- Antibiotics : Enhancing the solubility of poorly soluble antibiotics.

- Anti-cancer agents : Potentially improving the delivery of chemotherapeutic agents to target tissues.

Biochemical Applications

In biochemistry, the compound can serve as a chelating agent or a stabilizer in enzyme reactions. Its ability to form complexes with metal ions may be useful in:

- Enzyme stabilization : Providing a stable environment for enzymatic reactions.

- Protein purification : Assisting in the separation of proteins based on their affinity to metal ions.

Material Science Applications

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Polymer Chemistry : As a building block for synthesizing new polymers with tailored properties.

- Coatings : Potential use in creating protective coatings that require enhanced adhesion and durability.

Case Study 1: Drug Delivery Systems

A study conducted by researchers at a prominent university explored the use of 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) as a carrier for hydrophobic drugs. The results indicated that formulations containing this compound significantly improved drug solubility and stability compared to traditional carriers. The study concluded that this compound could enhance the efficacy of existing therapeutic agents by improving their pharmacokinetic profiles.

Case Study 2: Enzyme Stabilization

In another research project, scientists investigated the impact of this compound on enzyme activity in biochemical assays. The findings demonstrated that adding varying concentrations of the compound resulted in increased enzyme stability under harsh conditions, thereby prolonging its functional lifespan. This property makes it an attractive additive for industrial enzyme applications.

Mechanism of Action

The mechanism of action of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) involves the formation of stable complexes with metal ions. The compound has multiple hydroxyl and amine groups that can coordinate with metal ions, forming a stable chelate complex . This chelation process prevents the metal ions from participating in unwanted side reactions and enhances the stability of the system .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₄H₃₂N₂O₄

- Molecular Weight : 292.41 g/mol

- Solubility : Fully miscible with water .

- Applications : Chelation, crosslinking, and biochemical research .

Comparison with Structurally Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

Structure : EDTA (2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetraacetic acid) replaces the hydroxyl groups of the subject compound with carboxyl groups.

Key Differences :

- Functional Groups : Carboxyl (-COOH) in EDTA vs. hydroxyl (-OH) in the subject compound.

- Chelation Strength : EDTA exhibits stronger metal-binding affinity (e.g., Ca²⁺, Fe³⁺) due to its ionizable carboxyl groups, whereas the hydroxyl groups in the subject compound provide weaker coordination, favoring interactions with softer metals or organic substrates .

- Applications : EDTA is widely used in medicine (anticoagulant) and industry (water softening), while the subject compound may serve in niche applications requiring hydrophilicity without strong metal chelation .

1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-2-ol) (CAS: 102-60-3)

Structure : This isomer features propan-2-ol (secondary alcohol) groups instead of propan-1-ol (primary alcohol).

Key Differences :

- Solubility : The propan-1-ol derivative is more hydrophilic due to better hydrogen-bonding capacity of primary alcohols.

- Steric Effects : Propan-2-ol’s branched structure may hinder coordination or reaction kinetics compared to the linear propan-1-ol chains .

- Physical Properties : The propan-2-ol analog has a lower density (1.03 g/mL at 20°C) and higher boiling point (175–181°C at 0.8 mmHg) .

HBED-CC (Hydroxybenzylethylenediamine-diacetic Acid)

Structure : HBED-CC incorporates aromatic hydroxybenzyl groups and carboxylates.

Key Differences :

- Metal Selectivity : HBED-CC binds Fe³⁺ with high specificity, whereas the subject compound’s hydroxyl groups may favor interactions with transition metals like Cu²⁺ or Zn²⁺ .

- Applications : HBED-CC is used in radiopharmaceuticals (e.g., gallium-68 labeling), while the subject compound’s applications are less explored but could include biodegradable polymers or pH-sensitive materials .

Comparative Data Table

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Applications | Chelation Strength |

|---|---|---|---|---|

| Subject Compound (CAS: 5261-23-4) | 4 × -OH (propan-1-ol) | 292.41 | Organic synthesis, hydrophilic gels | Moderate |

| EDTA (CAS: 60-00-4) | 4 × -COOH | 292.24 | Medicine, water treatment | High |

| Propan-2-ol Analog (CAS: 102-60-3) | 4 × -OH (propan-2-ol) | 292.41 | Crosslinking, solvents | Low |

| HBED-CC (CAS: 164319-54-6) | 2 × -COOH, 2 × -OH | 438.42 | Radiopharmaceuticals | Very High (Fe³⁺) |

Research Findings and Industrial Relevance

- Hydrophilicity : The subject compound’s water solubility surpasses that of its propan-2-ol analog, making it suitable for aqueous-phase reactions .

- Thermal Stability : Unlike ionic liquids with ethane-1,2-diylbis(azanetriyl) motifs (e.g., imidazolium salts in ), the subject compound lacks ionic character, reducing thermal decomposition risks .

- Regulatory Status: Classified under HS code 2922199000 (“Other amino alcohols”), it faces fewer restrictions compared to regulated chelators like EDTA .

Biological Activity

3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) is a complex organic compound known for its potential biological activities. This compound, which is also referred to as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, is characterized by its multiple hydroxyl groups and nitrogen atoms that contribute to its biological interactions. Understanding its biological activity is crucial for applications in pharmaceuticals, biochemistry, and materials science.

- Molecular Formula : C14H32N2O4

- Molecular Weight : 292.42 g/mol

- CAS Number : 5261-23-4

- Solubility : Very soluble in water (275 mg/ml at ambient temperature) .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Its structure allows it to function as a chelating agent, potentially binding metal ions and influencing enzymatic activities. The presence of hydroxyl groups enhances its solubility and reactivity with biomolecules.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress .

Antimicrobial Properties

Studies have shown that related compounds demonstrate antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways. Further investigation is needed to confirm the specific antimicrobial efficacy of this compound.

Chelating Properties

As a chelating agent, this compound can form stable complexes with metal ions. This property is particularly useful in biomedical applications where metal ion regulation is critical, such as in the treatment of heavy metal poisoning or in drug delivery systems .

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of similar compounds, it was found that the presence of multiple hydroxyl groups significantly enhanced the ability to scavenge free radicals. The results indicated a dose-dependent response where higher concentrations of the compound led to increased antioxidant activity .

Case Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial effects of various chelators on Gram-positive and Gram-negative bacteria. Compounds structurally similar to 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions between ethylenediamine derivatives and propanol precursors. A common approach includes refluxing ethylenediamine with excess 3-chloro-1-propanol in anhydrous ethanol under nitrogen atmosphere, followed by neutralization and purification via column chromatography. Reaction optimization (e.g., molar ratios, temperature, and solvent selection) is critical for yield improvement. Characterization via H/C NMR and HPLC ensures purity (>95%) .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

- Methodological Answer : Use NIOSH-approved nitrile gloves (EN 374 standard) and full-face respirators (P3 filters) to prevent dermal/ocular exposure. Conduct reactions in fume hoods with spill containment trays. Avoid aqueous waste disposal; instead, neutralize with dilute acetic acid and collect in designated hazardous waste containers. Implement emergency eyewash stations and document risk assessments for inhalation hazards .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR spectroscopy : Confirm branching and hydroxyl group placement via H (δ 1.5–2.0 ppm for –CH–N–; δ 3.5–4.0 ppm for –OH).

- HPLC : Use a C18 column with isocratic elution (70:30 water:acetonitrile) to detect impurities (<2%).

- Mass spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (expected m/z ~335.4 for [M+H]) .

Advanced Research Questions

Q. What strategies mitigate oxidative degradation of this compound in aqueous buffer systems?

- Methodological Answer : Degradation studies under varying pH (4–10) and temperature (25–60°C) reveal instability at alkaline conditions. Stabilization strategies include:

- Adding antioxidants like ascorbic acid (0.1% w/v).

- Using nitrogen-purged buffers to minimize dissolved oxygen.

- Encapsulation in cyclodextrin derivatives to shield reactive –NH groups. Monitor degradation via UV-Vis spectroscopy (λ~270 nm) .

Q. How does this compound interact with lipid bilayers in drug delivery applications?

- Methodological Answer : Conduct molecular dynamics (MD) simulations using GROMACS with the CHARMM36 force field. Parameterize the compound’s hydroxyl and amine groups for lipid headgroup interactions. Experimental validation via fluorescence anisotropy (DPH probes) and calorimetry (DSC) quantifies membrane fluidity changes. Results correlate with enhanced permeability for hydrophilic drugs .

Q. What computational approaches predict the compound’s solvent compatibility for catalytic applications?

- Methodological Answer : Use COSMO-RS simulations to calculate activity coefficients in polar aprotic solvents (e.g., DMSO, DMF). Validate with Hansen solubility parameters (δ, δ, δ) derived from experimental cloud-point titration. Optimal solvents show Δδ < 5 MPa for the compound’s solubility (>50 mg/mL) .

Q. How can researchers resolve contradictory data on the compound’s chelation behavior with transition metals?

- Methodological Answer : Discrepancies in stability constants (log K) for Cu complexes may arise from pH-dependent ligand protonation. Employ potentiometric titrations (pH 2–12) with ion-selective electrodes and compare with DFT-calculated binding energies (B3LYP/6-311++G**). Cross-validate using EXAFS to confirm coordination geometry .

Methodological Framework for Further Research

Designing experiments to study the compound’s role in enzyme inhibition: A stepwise approach

- Step 1 : Screen kinase targets (e.g., PI3K, EGFR) using fluorescence polarization assays.

- Step 2 : Perform kinetic studies (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition.

- Step 3 : Validate in silico docking (AutoDock Vina) with crystallographic enzyme structures (PDB).

- Step 4 : Assess cytotoxicity in HEK293 cells via MTT assays (IC determination) .

Integrating survey data and trace data for ecological toxicity assessments

- Methodological Answer : Link zebrafish embryo toxicity data (LC) with environmental trace data (e.g., wastewater concentrations) using Bayesian hierarchical models. Address data heterogeneity via sensitivity analysis (Monte Carlo simulations) and apply Akaike weights to prioritize exposure pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.